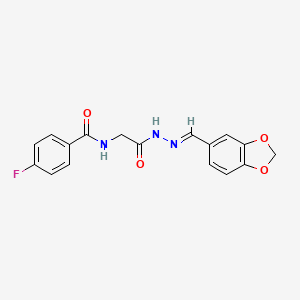
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(2-Chlorobenzyliden)hydrazino)-2-oxoethyl)-4-methylbenzamid ist eine komplexe organische Verbindung, die zur Klasse der Hydrazone gehört. Hydrazone sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-(2-(2-Chlorobenzyliden)hydrazino)-2-oxoethyl)-4-methylbenzamid beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Chlorobenzaldehyd und einem Hydrazinderivat. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab. Der Prozess kann durch die Verwendung fortschrittlicher Reinigungsverfahren wie Säulenchromatographie auf höhere Ausbeuten und Reinheit optimiert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-(2-(2-Chlorobenzyliden)hydrazino)-2-oxoethyl)-4-methylbenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid erleichtert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorbenzyliden-Einheit.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Oxiden führen, während die Reduktion Hydrazinderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(2-Chlorobenzyliden)hydrazino)-2-oxoethyl)-4-methylbenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Erforscht wegen seiner möglichen Verwendung als Antikrebsmittel aufgrund seiner Fähigkeit, bestimmte Enzyme zu hemmen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2-(2-(2-Chlorobenzyliden)hydrazino)-2-oxoethyl)-4-methylbenzamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Es wird vermutet, dass es bestimmte Enzyme hemmt, indem es an ihre aktiven Zentren bindet und so ihre normale Funktion verhindert. Diese Hemmung kann zur Störung essentieller biologischer Pfade führen, was es zu einem potenziellen Kandidaten für therapeutische Anwendungen macht.
Wirkmechanismus
The mechanism of action of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
N-(2-(2-(2-Chlorobenzyliden)hydrazino)-2-oxoethyl)-4-methylbenzamid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. das Vorhandensein sowohl von Chlorbenzyliden- als auch von Hydrazinogruppen. Diese Merkmale tragen zu seiner unterschiedlichen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten bei und unterscheiden es von anderen ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
443979-26-8 |
|---|---|
Molekularformel |
C17H16ClN3O2 |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-12-6-8-13(9-7-12)17(23)19-11-16(22)21-20-10-14-4-2-3-5-15(14)18/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
InChI-Schlüssel |
RBXYFJXWBGYNST-KEBDBYFISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate](/img/structure/B12024741.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12024746.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12024748.png)
![ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12024749.png)


![(3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12024787.png)
![N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024792.png)
![methyl 4-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12024793.png)

![2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024797.png)
